The AH receptor is a ligand-activated transcription factor and member of a growing family of homologous proteins implicated in development. In this study we have characterized the actions of 2,3,7,8-tetrachlorodibenzofuran, a well-studied AH receptor ligand, and the expression of AH receptor receptor and selected AH receptor signal transduction pathway genes in the developing mouse mammary gland. High levels of AH receptor protein were observed in the mammary glands of C57Bl/6J (AH receptor +/+) mice during estrous-stimulated growth and branching of terminal end buds (TEBs). Comparative analysis of mammary gland development in AH receptor -/- and +/+ littermates revealed a 50% reduction in TEBs and an increase in blunt-ended terminal ducts in the AH receptor null animals. Treatment of mammary glands, removed from estrogen/progesterone-primed C57Bl/6J mice and maintained in organ culture, with 2,3,7,8-tetrachlorodibenzofuran suppressed lobule development (greater than twofold decreases in lobule number and size), with a concomitant suppression of DNA synthesis, as judged by a 35 to 45% decrease in [3H]thymidine incorporation in the TEBs. Immunohistochemical staining patterns for AH receptor, aryl hydrocarbon nuclear translocator (ARNT; the heterodimerization partner of AH receptor), and two AH receptor-regulated genes, Cyp1A1 and Cyp1B1, were similar and not altered by treatment of mammary glands in organ culture with 2,3,7,8-tetrachlorodibenzofuran. The observed differences in the development of mammary glands from AH receptor +/+ and -/- mice, associated expression of the AH receptor protein with hormone-dependent lobule development, and suppressive actions of 2,3,7,8-tetrachlorodibenzofuran support the position that, in C57Bl/6J mice, development of the mammary gland is at least in part AH receptor dependent. Development occurs in the absence of exogenous AH receptor ligand, suggesting that the unoccupied receptor may function to support the proliferative stages required for full lobule development.
2,3,7,8-Tetrachlorodibenzo-p-dioxin is a common environmental pollutant causing public concern. Its toxic effects include disruption of the immune, endocrine, and reproductive systems, impairment of fetal development, carcinogenicity, and lethality in rodents. Here, we report that 2,3,7,8-tetrachlorodibenzo-p-dioxin induces apoptosis in two cultured human leukemic lymphoblastic T cell lines. This cell death was found not to be dependent on an aryl hydrocarbon receptor and to be inhibited by the inhibitor of tyrosine kinases and caspases. Apoptosis-linked c-Jun N-terminal kinase is rapidly activated in these cells by the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. A dominant-negative mutant of c-Jun N-terminal kinase prevented cell death in the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Furthermore, 2,3,7,8-tetrachlorodibenzo-p-dioxin decreases the Bcl-2 protein level in these cell lines. These findings will help in the understanding of the molecular mechanism underlying 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated immunotoxicity.
Although higher concentrations are required to achieve observable effects, the immunotoxic profile of the /polychlorinated dibenzofurans (PCDFs)/ is similar in nature to that described for /2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)/. In fact, most of what is known regarding the immunotoxicity of the PCDF's in animal models has been learned during structure-activity relationship studies comparing TCDD to congeners of the dibenzofurans. TCDF (tetrachlorodibenzofuran) exposure in most species is associated with thymic atrophy and in guinea pigs it has been show to suppress the /delayed hypersensitivity response/ and lymphoproliferative responses to /phytohemagglutinin/ and /lipopolysaccharide/. Suppression of the /plaque-forming cell/ response to /sheep red blood cells/ after exposure to severe PCDF congeners has also been reported. /Polychlorinated dibenzofurans/
Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/
A recent study... identified glucuronide and sulfate conjugates of 4-hydroxy-2,3,7,8-tetraCDF and 3-hydroxy-2,7,8-triCDF as the major biliary metabolites in rats dosed intravenously with 2,3,7,8-tetraCDF.
Thirteen chlorinated compounds were detected in bile collected for 48 hr from female Sprague Dawley rats given a single oral dose of 678 ug TCDF (79.4% pure)/kg bw. The four major metabolites considered to originate from TCDF were trichloromethoxy-dibenzofuran, two trichlorodimethoxy-dibenzofurans, and tetrachloromethoxydibenzofuran. The remaining nine metabolites, detected in minute amounts, originated most likely from contaminating PCDFs (1% triCDF, 8.4% tetraCDFs, 11.2% pentaCDFs).
Limited data suggest that autoinduction of metabolism and biliary excretion does occur for PCDFs, in contrast to PCDDs. Pretreatment of rats with 2,3,7,8-TCDF (1.0 umol/kg, 3 days earlier) significantly increased the biliary excretion of a subsequent dose of (14C)2,3,7,8-TCDF. The naive rats excreted 5.7 + or - 2.4% of the dose over the initial 8 hr, while the pretreated rats excreted 13.2 + or - 3.2% of the (14C)2,3,7,8-TCDF. Similarly, pretreatment of rats with 2,3,4,7,8-pentaCDF (500 ug/kg, /orally/, 3 days earlier) resulted in a two-fold increase in the biliary elimination of a subsequent dose of (14C)2,3,4,7,8-pentaCDF. These results suggest that pretreatment with 2,3,7,8-TCDF and 2,3,4,7,8-pentaCDF induces the metabolism of these congeners.
...Isolated hepatocytes and liver slices in suspension culture and hepatic microsomes were used as in vitro models to assess the hepatic uptake and metabolism of [3H]- and [14C]TCDD and [3H]TCDF (0.01-1.0 uM) in control and induced (5 ug TCDD/kg, 3 days earlier) male Sprague-Dawley rats. TCDD pretreatment, with an increase in cytochromes P450 1A1 and 1A2 (CYP1A1, CYP1A2), produced an increase in the hepatic uptake of TCDD, while no increase in the hepatic uptake of TCDF was observed. ...The rates of metabolism of TCDD and TCDF were directly proportional to their concentrations. ...Very limited metabolism of TCDD and TCDF was observed in control rat liver (0.45 and 3.2 pmol/hr/g hepatocyte wet wt at 0.1 uM, respectively). TCDD induced its own rate of metabolism about two- to fivefold at 1.0 uM but no induction was observed at 0.01 and 0.1 uM. In contrast, TCDD markedly induced the rate of TCDF metabolism at all substrate concentrations.
...Metabolism of all three compounds appears to be the rate-limiting step for excretion, which is primarily via the bile into the feces. Therefore, the biliary elimination of TCDF, TCDD, and TCB was examined as an indirect measure of metabolism. Male F344 rats were anesthetized with pentobarbital, the bile duct was cannulated, and 0.1 mumol [3H]TCDD, [14C]TCDF, or [14C]TCB/kg bw was administered iv. Bile was collected for 0-8 hr while the animals were kept under anesthesia. To determine if TCDF was able to induce its own metabolism in vivo, a single dose of 1.0 mumol TCDF/kg was administered to rats by oral gavage 3 days prior to iv injection of 0.1 or 0.3 mumol [14C]TCDF/kg. Biliary excretion and hepatic concentrations of [14C]TCDF were significantly increased in the pretreated animals. These results suggest an autoinduction of TCDF metabolism. Essentially all biliary [14C]TCDF radioactivity was attributable to metabolites. High-pressure liquid chromatography profiles of biliary radioactivity from 0-4 hr were qualitatively different between naive and pretreated rats. To determine if pretreatment with TCDD altered the metabolism of TCDF and vice versa, a single dose of 1.0 mumol TCDF/kg or 0.1 mumol TCDD/kg was administered by oral gavage 3 days prior to iv injection of 0.1 mumol [3H]TCDD or [14C]TCDF/kg, respectively.
No information on the metabolism of dibenzofuran in mammalian organisms was found in the available literature. The bacteria Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus auricularis degrade dibenzofuran to 2,2',3-trihydroxybiphenyl via dibenzofuran 4,4a-dioxygenase. (L952)